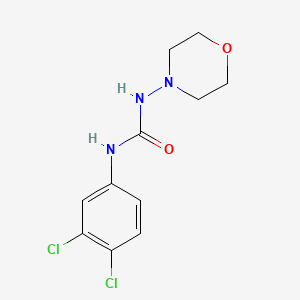
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea, also known as DCMU, is a herbicide that is commonly used in agriculture. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. DCMU is an important tool for plant research, as it inhibits photosynthesis and can be used to study the mechanisms of this process.
作用機序
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea inhibits photosynthesis by binding to the D1 protein in photosystem II. This protein is responsible for transferring electrons from water to plastoquinone, a process that is essential for photosynthesis. By binding to the D1 protein, N-(3,4-dichlorophenyl)-N'-4-morpholinylurea blocks this electron transfer, leading to a buildup of electrons in the chloroplasts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea are well documented. It has been shown to inhibit photosynthesis in a wide range of plant species, including algae, mosses, ferns, and flowering plants. In addition, N-(3,4-dichlorophenyl)-N'-4-morpholinylurea has been shown to affect the growth and development of plants, particularly in the early stages of development.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dichlorophenyl)-N'-4-morpholinylurea in lab experiments is its specificity. It inhibits photosynthesis in a very specific manner, targeting only the D1 protein in photosystem II. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled manner. However, one limitation of using N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is that it can be toxic to some plant species at high concentrations. This can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for research on N-(3,4-dichlorophenyl)-N'-4-morpholinylurea. One area of interest is the development of new herbicides that are based on the structure of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea. Another area of interest is the use of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea in the study of plant stress responses, such as drought and high temperature. Finally, there is a need for further research on the toxic effects of N-(3,4-dichlorophenyl)-N'-4-morpholinylurea on different plant species, in order to better understand its limitations as a research tool.
合成法
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea can be synthesized by reacting 3,4-dichlorophenylisocyanate with morpholine in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to form N-(3,4-dichlorophenyl)-N'-4-morpholinylurea.
科学的研究の応用
N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is widely used in scientific research, particularly in the field of plant biology. It is used to study the mechanisms of photosynthesis, as it blocks electron transport from photosystem II to photosystem I. This inhibition leads to a buildup of electrons in the chloroplasts, which can be measured using various techniques. N-(3,4-dichlorophenyl)-N'-4-morpholinylurea is also used to study the effects of photosynthesis on plant growth and development.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-morpholin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c12-9-2-1-8(7-10(9)13)14-11(17)15-16-3-5-18-6-4-16/h1-2,7H,3-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTOGBISZMPEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
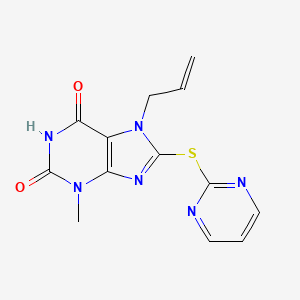

![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5852158.png)
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
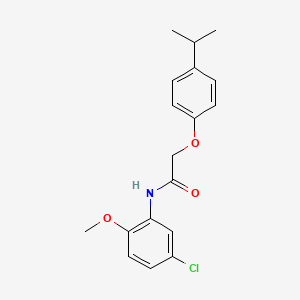
![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)
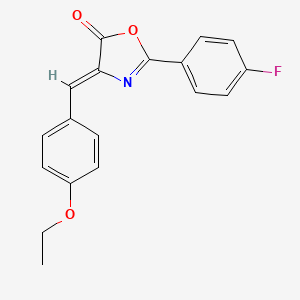

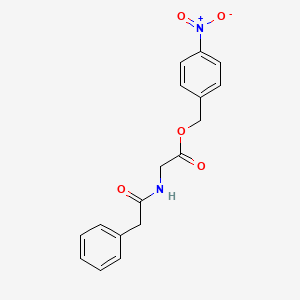
![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)